![molecular formula C19H22ClN3O4S B2750602 Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217098-98-0](/img/structure/B2750602.png)

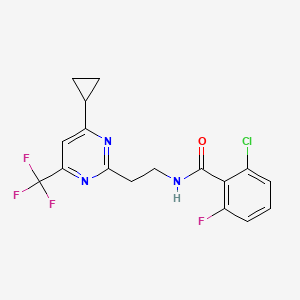

Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Catalytic Applications

Research into the synthesis of complex molecules often involves the development of novel catalytic methods or the exploration of unique chemical reactivities. For example, the phosphine-catalyzed [4 + 2] annulation represents a methodological advancement for synthesizing highly functionalized tetrahydropyridines, showcasing the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in organic synthesis. This technique underscores the importance of regioselectivity and diastereoselectivity in chemical synthesis, which could be relevant for producing derivatives of the given compound (Zhu, Lan, & Kwon, 2003).

Metal Complexation for Enzymatic Mimicry

The study of cadmium(II) complexes involving ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate and its analogs reveals their potential as mimics for organophosphate pesticide-degrading enzymes and metallo-β-lactamases. These complexes demonstrate competent phosphoesterase and β-lactamase activities, suggesting that similar structural frameworks might be exploited for developing enzyme mimetics or studying enzymatic processes (Daumann, Gahan, Comba, & Schenk, 2012).

Photophysical Properties

Investigations into the photophysical properties of S, N, and Se-modified methyl salicylate derivatives provide insights into how different substituents affect the absorption spectra and emission features of organic molecules. This research is crucial for the development of novel optical materials or probes, where the modification of chemical structures can lead to significant changes in photophysical behaviors. The study of these derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, highlights the role of structural elements in dictating optical properties (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).

Anti-Juvenile Hormone Activity

Research on ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates explores their potential as anti-juvenile hormone agents in agricultural applications. The ability of these compounds to induce precocious metamorphosis in insect larvae, such as those of the silkworm Bombyx mori, points to their utility in pest management strategies. This line of research is indicative of the broader applications of pyridine derivatives in developing agrochemicals (Fujita, Furuta, Shirahashi, Hong, Shiotsuki, & Kuwano, 2005).

Dye Synthesis and Textile Applications

The synthesis and application of disperse dyes derived from thiophene, such as ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, on polyester and nylon fabrics showcase the relevance of pyridine derivatives in the textile industry. These studies demonstrate how chemical modifications can tailor dye properties for specific applications, leading to improvements in color fastness and the development of novel textile colorants (Abolude, Bello, Nkeonye, & Giwa, 2021).

Propiedades

IUPAC Name |

methyl 4-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S.ClH/c1-3-22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)11-4-6-12(7-5-11)19(25)26-2;/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZQTEYVUSABQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)

![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)